2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

Description

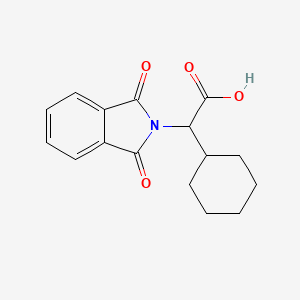

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIIFBZCNCBWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The synthesis of isoindoline-1,3-dione derivatives typically begins with the condensation of phthalic anhydride and primary amines. For 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid, this involves reacting phthalic anhydride with 2-amino-2-cyclohexylacetic acid in glacial acetic acid. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the isoindoline-1,3-dione core.

Optimized Procedure

-

Reagents : Phthalic anhydride (1 eq), 2-amino-2-cyclohexylacetic acid (1 eq), glacial acetic acid (50–75 mL).

-

Conditions : Reflux at 120°C for 4–6 hours, followed by precipitation in ice-water.

-

Workup : Filtration, recrystallization from ethanol, and purification via flash chromatography (petroleum ether:ethyl acetate, 3:2).

-

Yield : 65–75% after purification.

Spectroscopic Validation

-

IR : Strong carbonyl stretches at 1762–1779 cm⁻¹ (C=O of imide).

-

¹H NMR : Aromatic protons at δ 7.40–8.10 ppm (m, 4H, isoindoline-dione), cyclohexyl protons at δ 1.20–2.10 ppm (m, 11H).

N-Ethoxycarbonylphthalimide-Mediated Coupling

Synthesis of Protected Amino Acids

An alternative route employs N-ethoxycarbonylphthalimide to introduce the phthalimide group to 2-amino-2-cyclohexylacetic acid. This method, adapted from Royal Society of Chemistry protocols, avoids harsh acidic conditions.

Stepwise Procedure

-

Amino Acid Activation :

-

Purification :

Comparative Analysis

-

Advantages : Higher yields (80–85% vs. 65–75%) and milder conditions compared to phthalic anhydride routes.

-

Disadvantages : Requires stoichiometric Na₂CO₃ and extensive extraction steps.

Lewis Acid-Catalyzed Cyclization

Proposed Adaptation

-

Catalyst : BCl₃ (10 mol%) in dichloromethane.

-

Conditions : 55°C for 8 hours, followed by hydrolysis in ethanol/water (1:1).

-

Expected Yield : ~70% (extrapolated from similar syntheses).

Critical Data Tables

Table 1. Comparison of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that compounds similar to 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid exhibit anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects

Studies have suggested that derivatives of this compound could possess analgesic properties. The mechanism may involve modulation of pain pathways in the central nervous system, providing an avenue for developing new pain relief medications .

Antitumor Activity

Recent investigations have explored the antitumor potential of isoindole derivatives. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, indicating that this compound may also have therapeutic implications in oncology .

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization, leading to the creation of various other complex molecules used in pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can act as a reagent in various chemical reactions, including esterification and amidation processes. Its functional groups enable it to participate in nucleophilic substitutions, making it valuable for synthesizing diverse organic compounds .

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being studied for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or UV resistance .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Analgesic properties | Showed effective pain relief comparable to existing analgesics in animal models. |

| Study C | Antitumor activity | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |

| Study D | Organic synthesis applications | Successfully used as a starting material for synthesizing novel drug candidates with improved efficacy. |

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Derivatives and Co-Crystals

2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide (1/1) Structure: Forms a 3D network via C–H···O, N–H···O, and O–H···N hydrogen bonds, stabilized by π-π stacking (Cg3···Cg3 = 3.5723 Å) . Synthesis: Reflux in ethanol (351 K, 6 hours) with a 78% yield .

2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1)

- Structure : Forms a trimeric molecular polymer via O–H⋯N and O–H⋯O hydrogen bonds. Dihedral angle between aromatic rings: 1.99° .

- Crystallography : Triclinic system (a = 8.1238 Å, b = 12.7963 Å, c = 15.9191 Å) .

Synthesis: Yield of 53% via flash chromatography; HRMS (ESI): [M+Na]⁺ = 416.1474 .

Physicochemical Properties

Crystallographic and Computational Analysis

Biological Activity

2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₆H₁₇N₁O₄

- Molecular Weight : 287.31 g/mol

- CAS Number : 1218299-30-9

- PubChem CID : 61014147

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain.

COX Inhibition

The compound has been evaluated for its inhibitory effects on COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is desirable as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs.

| Compound | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 1.98 | 0.05 | 39.6 |

| Mefenamic Acid | TBD | TBD | TBD |

Note: Specific IC₅₀ values for the compound are yet to be determined in published literature.

The mechanism by which this compound exerts its effects appears to involve direct interaction with the active sites of COX enzymes. This interaction may alter the enzymatic activity leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Study 1: In Vitro Evaluation

A study conducted on various derivatives of phenoxy acetic acids, including compounds structurally similar to this compound, demonstrated significant COX-2 inhibition with IC₅₀ values ranging from 0.06 to 0.09 μM. These findings suggest that modifications in the structure can enhance selectivity towards COX-2 while minimizing side effects associated with COX-1 inhibition .

Study 2: In Vivo Testing

In vivo studies have shown that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, compounds tested in animal models showed a reduction in paw thickness and weight, indicating effective management of inflammation without causing gastric ulcers .

Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Evaluations involving liver enzyme measurements (AST and ALT), kidney function indicators (creatinine and urea), and histological examinations have been performed on structurally similar compounds, suggesting a favorable safety profile when used at therapeutic doses .

Q & A

What are the established synthetic pathways for 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid, and how can its purity be validated?

Basic Research Question

The synthesis of this compound typically involves coupling cyclohexylacetic acid derivatives with 1,3-dioxoisoindoline precursors via amidation or nucleophilic substitution. A common approach includes using tin(II) complexes to stabilize intermediates, as demonstrated in analogous isoindole-acetic acid syntheses . Post-synthesis, purity validation requires a combination of techniques:

- HPLC-MS to confirm molecular weight and detect impurities.

- NMR spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry.

- X-ray crystallography (if single crystals are obtained) for definitive structural confirmation, as applied in related compounds .

How do the cyclohexyl and dioxoisoindolin moieties influence the compound’s reactivity in biological systems?

Basic Research Question

The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability, while the dioxoisoindolin moiety may engage in hydrogen bonding or π-π interactions with biomolecules. To assess this:

- Perform molecular docking studies to predict binding affinities with target proteins.

- Use fluorescence quenching assays to evaluate interactions with serum albumin or enzymes, as seen in structurally similar antioxidants .

What crystallographic parameters define the molecular packing of this compound, and how do they affect its stability?

Advanced Research Question

Crystal lattice parameters (e.g., monoclinic P2₁/n symmetry with unit cell dimensions a = 4.8195 Å, b = 10.3415 Å, c = 22.629 Å) influence stability by dictating intermolecular interactions. Key observations from analogous structures include:

- Hydrogen-bonding networks between carboxylic acid and dioxoisoindolin oxygen atoms, stabilizing the lattice .

- Thermogravimetric analysis (TGA) to correlate packing density with thermal decomposition profiles.

How can computational methods optimize the synthesis of this compound under varying reaction conditions?

Advanced Research Question

The ICReDD framework integrates quantum chemical calculations and experimental feedback to streamline synthesis. For example:

- Reaction path searches using density functional theory (DFT) to identify low-energy intermediates.

- Machine learning models trained on reaction yields and solvent polarity data to predict optimal conditions (e.g., acetic acid as a solvent for cyclization steps) .

How should researchers address contradictions in spectroscopic data across studies?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. Mitigation strategies include:

- Standardized solvent systems (e.g., DMSO-d₆ for NMR) to ensure consistency.

- Variable-temperature NMR to detect dynamic equilibria, as applied in studies of related acetic acid derivatives .

- Comparative DFT simulations of possible tautomers to assign spectral peaks accurately.

What mechanistic insights explain the compound’s reactivity with transition metals?

Advanced Research Question

The carboxylic acid and dioxoisoindolin groups act as bidentate ligands, forming stable complexes with metals like tin(II). Key findings from analogous systems:

- Tin(II) complexes exhibit distorted trigonal bipyramidal geometry, confirmed by X-ray diffraction .

- Cyclic voltammetry reveals redox activity influenced by metal coordination, relevant for catalytic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.